REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:11]=[C:10]2[C:6]([CH:7]=[C:8]([C:12]([O:14]C)=O)[NH:9]2)=[CH:5][CH:4]=1.[NH3:16]>>[CH3:1][O:2][C:3]1[CH:11]=[C:10]2[C:6]([CH:7]=[C:8]([C:12]([NH2:16])=[O:14])[NH:9]2)=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C2C=C(NC2=C1)C(=O)OC
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Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After filtration of the mixture over sintered glass
|
Type
|
CUSTOM
|
Details
|
the white solid obtained
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Type
|
WASH
|
Details
|
is washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
ADDITION
|
Details
|
is then added to a hot mixture of ethyl acetate/cyclohexane (100 ml/10 ml)
|
Type
|
TEMPERATURE
|
Details
|
The medium is cooled in a water/ice bath
|
Type
|
FILTRATION
|
Details
|
filtered over sintered glass
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C2C=C(NC2=C1)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.05 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |